molecular formula C25H22FNO6 B2910239 5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 618073-28-2

5-(4-ethoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2910239
CAS No.: 618073-28-2
M. Wt: 451.45
InChI Key: GANKQODYBBVFBC-UHFFFAOYSA-N
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Description

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aromatic and heteroaromatic groups. Key structural features include:

  • Position 4: A 3-fluoro-4-methoxybenzoyl group, combining electron-withdrawing (fluoro) and electron-donating (methoxy) substituents.
  • Position 5: A 4-ethoxyphenyl group, contributing hydrophobicity and steric bulk.
  • Position 3: A hydroxyl group, enabling hydrogen bonding and metal coordination .

Properties

IUPAC Name

(4Z)-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO6/c1-3-32-17-9-6-15(7-10-17)22-21(23(28)16-8-11-20(31-2)19(26)13-16)24(29)25(30)27(22)14-18-5-4-12-33-18/h4-13,22,28H,3,14H2,1-2H3/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXSSMLKKUMDKJ-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The following table compares substituents and physical properties of analogous pyrrol-2-one derivatives:

Compound ID R1 (Position 1) Aroyl (Position 4) R5 (Position 5) Melting Point (°C) Yield (%) Molecular Weight
Target 2-Furylmethyl 3-Fluoro-4-methoxybenzoyl 4-Ethoxyphenyl N/A N/A N/A
23 2-Hydroxypropyl 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 246–248 32 436.16
25 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 205–207 9 420.16
41 2-Hydroxypropyl 2-Ethoxybenzoyl 4-Isopropylphenyl 128–130 44 424.22
51 3-Methoxypropyl 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl N/A N/A N/A
618074-18-3 2-Diethylaminoethyl 3-Fluoro-4-methylbenzoyl 4-Methoxyphenyl N/A N/A N/A

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., trifluoromethoxy in 23 ) increase melting points (246–248°C) due to enhanced intermolecular interactions. Conversely, flexible alkyl chains (e.g., 2-hydroxypropyl in 41 ) reduce melting points (128–130°C) by disrupting crystallinity.
  • Yields : Substituent steric bulk (e.g., bis-trifluoromethyl in 26 ) lowers yields (21%), while less hindered groups (e.g., ethoxy in 41 ) improve yields (44%).
Solubility and Pharmacokinetics
  • Hydrophilic Groups: 2-Hydroxypropyl (23, 25) and diethylaminoethyl (618074-18-3) substituents improve aqueous solubility, critical for oral absorption .
  • Lipophilic Groups : Trifluoromethyl and ethoxyphenyl substituents (Target , 25 ) enhance membrane permeability but may reduce metabolic stability.

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